molecular formula C21H29N3 B2594211 (1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine CAS No. 111760-25-9

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine

Cat. No.: B2594211
CAS No.: 111760-25-9
M. Wt: 323.484
InChI Key: NJTVUDGJKBDXLV-UHFFFAOYSA-N
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Description

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine is a chemical compound that features a piperazine ring substituted with benzyl groups at the 1 and 4 positions, and a dimethylmethanamine group at the 2 position

Scientific Research Applications

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Safety and Hazards

The safety data sheet (SDS) for “(1,4-Dibenzylpiperazin-2-yl)methanol” is available . It’s important to refer to the SDS for handling and safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine typically involves the reaction of N,N-dibenzylethylenediamine with appropriate reagents to introduce the dimethylmethanamine group. One common method involves the reaction of N,N-dibenzylethylenediamine with (S)-epichlorohydrin to form ®-(1,4-dibenzylpiperazin-2-yl)methanol, which is then converted to the desired compound through a series of steps involving mesylchloride and lithium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of (1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological targets, modulating their activity and leading to potential therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1,4-Dibenzylpiperazin-2-yl)methanol: This compound is structurally similar but lacks the dimethylmethanamine group.

    (1,4-Dibenzylpiperazin-2-yl)-acetic acid methyl ester: Another related compound with different functional groups.

Uniqueness

(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which can impart different chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-(1,4-dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-22(2)17-21-18-23(15-19-9-5-3-6-10-19)13-14-24(21)16-20-11-7-4-8-12-20/h3-12,21H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTVUDGJKBDXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 6 g portion of 2-chloromethyl-1,4-bis(phenylmethyl)piperazine was dissolved in 20 ml of dioxane. To this was added 3.14 g of potassium carbonate and 68 ml of 40% aqueous dimethylamine. The mixture was stirred in a sealed pressure bottle at 80° C. for 18 hours and then taken to dryness in vacuo. The gummy residue was mixed with water and dichloromethane. The aqueous layer was washed twice with dichloromethane. The organic solutions were combined, dried, filtered and evaporated, giving 6.23 g of 2-dimethylaminomethyl-1,4-bis(phenylmethyl)piperazine as a gum.
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Synthesis routes and methods II

Procedure details

A mixture of 1,4-bisbenzyl-2-(chloromethyl)piperazine (1 equivalent) and dimethylamine (5 equivalents) in ethanol, was heated at 150° C. for 36 hours in a sealed high pressure vessel. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was taken up in 1 N HCl, and the solution was washed with CH2Cl2. The water phase was made basic with a 30% aqueous NaOH solution (pH=12) and extracted with CH2Cl2. The organic extracts were collected and dried over Na2SO4. Evaporation of the solvent under reduced pressure afforded {[1,4-bisbenzylpiperazin-2-yl]methyl}dimethylamine. LC/MS (m/z): 324.3 (MH+), Rt 1.76 minutes.
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